5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole is an intricate organic molecule featuring chloro, trifluoromethyl, and phenoxy groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as Triclosan , is the thyroid hormone homeostasis . It is suggested that Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .
Mode of Action
Triclosan interacts with its targets by altering the circulating concentrations of thyroxine . This alteration is achieved through the activation of the human pregnane X receptor (PXR) and the inhibition of diiodothyronine (T2) sulfotransferases .
Biochemical Pathways
The biochemical pathways affected by Triclosan primarily involve the thyroid hormone homeostasis . The compound’s interaction with its targets leads to changes in these pathways, potentially disrupting the normal functioning of the thyroid gland .
Pharmacokinetics
It is known that triclosan is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Result of Action
The molecular and cellular effects of Triclosan’s action primarily involve alterations in thyroid hormone homeostasis . These alterations can lead to dose-dependent decreases in total thyroxine (T4), as demonstrated in studies involving weanling female Long Evans rats .
Action Environment
The action, efficacy, and stability of Triclosan can be influenced by environmental factors. For instance, due to its widespread use and bioaccumulative nature, Triclosan is often detected in environmental and human biological samples . Furthermore, the compound’s action can be influenced by factors such as the presence of other chemicals and the physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves multiple synthetic steps. One common route begins with the reaction of 2,4-dichlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole under suitable conditions to form the intermediate. This intermediate is further reacted with 2,4,5-trichlorophenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound usually entails optimizing these synthetic routes for scalability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole can undergo various reactions such as:
Oxidation: : Potential formation of hydroxylated derivatives.
Reduction: : Potential dechlorination under reducing conditions.
Substitution: : Both aromatic and aliphatic substitution reactions.
Common Reagents and Conditions
Oxidative reactions might use reagents like hydrogen peroxide or KMnO₄. Reduction could involve agents like lithium aluminum hydride (LiAlH₄). Substitution reactions typically require appropriate nucleophiles or electrophiles, often facilitated by catalysts or strong bases.
Major Products
Reaction products depend on the reagents and conditions used. Hydroxylation generally yields phenolic derivatives, while reduction might produce dechlorinated compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used in studies involving the synthesis of complex organic molecules.
Biology: : Potential as a probe in molecular biology research.
Medicine: : Investigated for its role in drug design and development.
Industry: : Utilized in the formulation of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(2,4-dichlorophenoxy)-1-methyl-5-(2,4-dichlorophenoxy)methyl-3-(trifluoromethyl)-1H-pyrazole
2,4-dichloro-1-methyl-5-(2,4-dichlorophenoxy)-3-(trifluoromethyl)-1H-pyrazole
Highlighting Uniqueness
Voilà, a deep dive into 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole. Where shall we go from here?
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVKFYJADISRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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